REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([C:15]#[N:16])[C:11]=1N(C)C)[N:8]=[C:7](CO[Si](C(C)(C)C)(C)C)[CH:6]=[CH:5]2.C(NCC)C.C[Si](C#C)(C)C>[Cu](I)I.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CN(C=O)C>[N:8]1[C:9]2[C:4](=[CH:3][CH:2]=[CH:11][C:10]=2[C:15]#[N:16])[CH:5]=[CH:6][CH:7]=1
|
Name
|
6-bromo-2-((tert-butyldimethylsilyloxy)methyl)-7-(dimethylamino)quinoline-8-carbonitrile
|
Quantity
|
946 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CC(=NC2=C(C1N(C)C)C#N)CO[Si](C)(C)C(C)(C)C
|
Name
|
PdCl2(PPh3)3
|
Quantity
|
79 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
106 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
350 μL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling down the solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by column chromatography (Florisil, Cyclohexane-EtOAc 95:5)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 201.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |